N-[(2,6-dimethylphenoxy)acetyl]alanine
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Overview
Description
2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid is an organic compound with a complex structure that includes a phenoxy group, an acetamido group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with an appropriate amine to introduce the acetamido group, followed by further reactions to incorporate the propanoic acid moiety .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and acetamido groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy and acetamido groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenoxy)acetic acid
- 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
- 3-(2-(2,5-Dimethylphenoxy)acetamido)propanoic acid
Uniqueness
2-[2-(2,6-dimethylphenoxy)acetamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[[2-(2,6-dimethylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-8-5-4-6-9(2)12(8)18-7-11(15)14-10(3)13(16)17/h4-6,10H,7H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
DUTNKWDATPBGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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